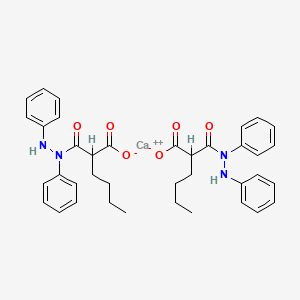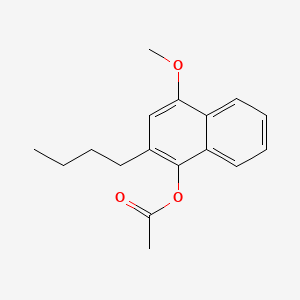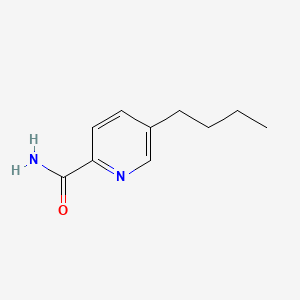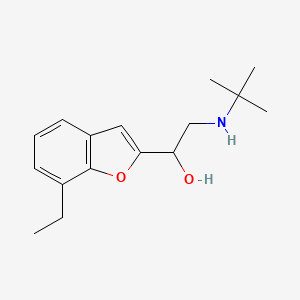
丁酸酯
概述
描述
Butylate is a chemical compound known for its various applications in different fields. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. Butylate, specifically, has found its use in industrial applications due to its unique properties.
作用机制
Target of Action
Butylate, also known as Butylat, primarily targets the intestinal microbiota . It is synthesized in the gut and performs most of its functions there . It has been discovered that butylate can enter the portal vein and interact with various organs . It has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .
Mode of Action
Butylate interacts with its targets through a variety of mechanisms. It acts as a microbiome modulator , anti-inflammatory agent , anti-obesity agent , metabolic pathways regulator , anti-angiogenesis agent , and antioxidant . It also serves as an epigenetic regulator , responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .
Pharmacokinetics
Butylate is synthesized in the gut and can enter the portal vein to interact with various organs . It is well known for its anti-inflammatory properties and has a range of immune system-related properties . As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways .
Result of Action
Butylate exhibits a wide variety of biological activities in different pathways including energy homeostasis , glucose and lipid metabolism , inflammation , oxidative stress , neural signaling , and epigenetic modulation . It enhances the gut barrier function of intestinal epithelial cells, exerts anti-inflammatory effects, and suppresses the occurrence of colorectal cancer . It also increases mitochondrial mass and influences the expression of genes involved in mitochondrial homeostasis .
Action Environment
The fermentation of dietary fiber or resistance starch in the colon is a significant source of butylate . When fiber is added to the diet, the amount of butyrate produced along the intestinal lumen depends on its chemical structure, solubility, and degree of polymerization . Therefore, the action, efficacy, and stability of butylate can be influenced by environmental factors such as diet and gut microbiota .
科学研究应用
Butylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.
生化分析
Cellular Effects
It is hypothesized that Butylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Butylate is not well-defined. It is speculated that Butylate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
Butylate can be synthesized through the esterification process, where a carboxylic acid reacts with an alcohol in the presence of a catalyst. One common method involves the reaction of butyric acid with butanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Butylate often involves continuous esterification processes. Large-scale reactors are used where butyric acid and butanol are continuously fed into the system, and the ester product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
Butylate undergoes various chemical reactions, including:
Oxidation: Butylate can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction of Butylate can lead to the formation of butanol.
Substitution: In the presence of strong acids or bases, Butylate can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used to facilitate substitution reactions.
Major Products
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol.
Substitution: Various substituted esters depending on the reagents used.
相似化合物的比较
Similar Compounds
Butyl acetate: Another ester with similar properties but different applications.
Butyl butyrate: Used in flavorings and fragrances, similar to Butylate.
Butylateed hydroxytoluene (BHT): An antioxidant used in food preservation.
Uniqueness
Butylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
属性
IUPAC Name |
S-ethyl N,N-bis(2-methylpropyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-6-14-11(13)12(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTAFVWTTFSTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023936 | |
| Record name | Butylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; Insoluble in water (45 mg/L at 25 deg C); [Merck Index] Technical product is amber liquid; [HSDB] Colorless liquid; Insoluble in water; [MSDSonline] | |
| Record name | Butylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
137.5-138 °C at 21 mm Hg, BP: 138 °C at 21 mm Hg, BP: 310 °C at 10 mm Hg. Hydrolysis rate: 1.1X10-3/day at 25 °C, pH 5-9 | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
240 °F (116 °C) - closed cup | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 45 mg/L at 22 °C, In water, 36 mg/L at 20 °C, Miscible with common organic solvents, e.g. acetone, ethanol, xylene, methyl isobutyl ketone, kerosene, Miscible with 4-methylpentan-2-one | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9402 at 25 °C | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0013 [mmHg], 1.29X10-2 mm Hg (1.73X10+3 mPa) at 25 °C | |
| Record name | Butylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of lipid synthesis- not ACCase inhibition. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear amber-to-yellow liquid | |
CAS No. |
2008-41-5 | |
| Record name | Butylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamothioic acid, N,N-bis(2-methylpropyl)-, S-ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U78PG73G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which weed species are generally susceptible to Butylate?
A1: Research indicates that Butylate effectively controls various weed species, including barnyardgrass (Echinochloa crus-galli), giant foxtail (Setaria faberi), green foxtail (Setaria viridis), robust-purple foxtail (Setaria viridis var. robusta-purpurea), and yellow foxtail (Setaria lutescens). []
Q2: How does Butylate's effectiveness relate to seed size in certain grasses?
A2: Studies have shown a correlation between grass seed size and susceptibility to Butylate. Grasses with larger seeds tend to be less susceptible. []
Q3: Is Butylate effective against nutgrass (Cyperus rotundus L.)?
A3: Research suggests that soil-incorporated Butylate has minimal impact on nutgrass shoot numbers and tuber germination. Other herbicides like MSMA, 2,4-D, glyphosate, and cyperquat demonstrated greater efficacy in controlling nutgrass. []
Q4: Can Butylate be used to manipulate weed emergence for management purposes?
A4: While some studies explored Butylate for stimulating weed emergence, the results were inconsistent. Sodium azide proved to be a more reliable stimulant for this purpose. The effectiveness of such treatments depends on application rate, season, and post-treatment environment. []
Q5: Does Butylate impact hard seeds (impermeable) of velvetleaf (Abutilon theophrasti)?
A5: Butylate, even in gaseous form, showed no significant effect on the number or viability of hard velvetleaf seeds. This suggests that the hard seed coat effectively prevents Butylate penetration. []
Q6: Can Butylate be detoxified in corn (Zea mays L.)?
A6: Yes, NN-Diallyl-αα-dichloroacetamide (R-25788) acts as an effective antidote, significantly reducing Butylate injury in corn. []
Q7: Is there information on Butylate's material compatibility and stability under various conditions?
A7: The provided research papers did not focus on material compatibility and stability of Butylate in detail.
Q8: Can Butylate be used in controlled-release formulations?
A9: Research shows that non-chemically modified pearl cornstarch can be used as a controlled-release matrix for Butylate. The release rate can be controlled by varying factors like steam-jet cooking temperature and starch concentration during encapsulation, the amount of Butylate incorporated, and the drying method. []
Q9: What analytical methods were used to study Butylate in the provided research?
A9: The research papers primarily relied on controlled greenhouse and field trials to evaluate Butylate's herbicidal efficacy on various plant species. They did not focus on specific analytical techniques for Butylate quantification or characterization.
Q10: Did the research discuss Butylate's environmental impact and degradation?
A10: While the research papers did not explicitly address Butylate's environmental impact, they highlighted its effect on various plant species, indicating its potential ecological implications.
Q11: Does the research mention alternatives to Butylate for weed control?
A12: Yes, the research mentioned alternative herbicides for specific weed species. For instance, MSMA, 2,4-D, glyphosate, and cyperquat showed better efficacy against nutgrass compared to Butylate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)

